N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core with benzyl, dimethyl, and methylphenyl substituents, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters, followed by further functionalization steps to introduce the benzyl and methylphenyl groups. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as palladium or copper salts .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic irradiation can be employed to enhance reaction rates and yields . The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: The benzyl and methylphenyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for benzylic bromination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDK2/cyclin A2, the compound can disrupt cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the modulation of signaling cascades that regulate cell growth and survival.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent CDK2 inhibitory activity.
Uniqueness: N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique chemical properties and enhances its biological activity. The presence of benzyl and methylphenyl groups contributes to its distinct pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for further drug development.
Properties
Molecular Formula |
C22H22N4 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-benzyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H22N4/c1-15-9-11-19(12-10-15)21-17(3)22-24-16(2)13-20(26(22)25-21)23-14-18-7-5-4-6-8-18/h4-13,23H,14H2,1-3H3 |
InChI Key |
NUAKHSBRNNNZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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